molecular formula C10H15ClN2O B1527530 2-Amino-N-(2-methylphenyl)propanamide hydrochloride CAS No. 35891-74-8

2-Amino-N-(2-methylphenyl)propanamide hydrochloride

Cat. No. B1527530
CAS RN: 35891-74-8
M. Wt: 214.69 g/mol
InChI Key: VAPLQUSKIPUVQX-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methylphenyl)propanamide hydrochloride is a chemical compound with the CAS Number: 35891-74-8 . It has a molecular weight of 214.69 . The IUPAC name for this compound is 2-amino-N-(2-methylphenyl)propanamide hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Amino-N-(2-methylphenyl)propanamide hydrochloride is 1S/C10H14N2O.ClH/c1-7-5-3-4-6-9(7)12-10(13)8(2)11;/h3-6,8H,11H2,1-2H3,(H,12,13);1H . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Adjunctive Treatment for Refractory Seizures

A study evaluated the efficacy and safety of perampanel, a noncompetitive AMPA receptor antagonist, as an adjunctive treatment for drug-resistant partial-onset seizures. The trial demonstrated that perampanel improved seizure control in patients with uncontrolled partial-onset seizures, with acceptable safety and tolerability profiles (French et al., 2012).

Anticancer Properties

Another study focused on the dolastatin 10 analogue TZT-1027, targeting microtubule assembly inhibition, in a phase I trial for patients with advanced solid tumors. It highlighted the drug's pharmacokinetics and determined a recommended dose for phase II studies, indicating its potential anticancer properties (de Jonge et al., 2005).

Alzheimer's Disease

A Phase II study on 3-amino-1-propanesulfonic acid (3APS) targeting amyloid-β in Alzheimer disease patients showed that long-term administration of 3APS is safe, tolerated, and reduces CSF Aβ42 levels, suggesting a potential application in modifying Alzheimer's disease progression (Aisen et al., 2006).

AMPA Antagonist in Stroke

Research on the AMPA antagonist ZK200775 in acute ischemic stroke patients indicated that while aiming to protect against neuronal damage, it might cause glial cell toxicity, suggesting caution in its application for stroke due to potential adverse effects (Elting et al., 2002).

Safety And Hazards

The safety information available indicates that 2-Amino-N-(2-methylphenyl)propanamide hydrochloride may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Relevant Papers Unfortunately, I could not find any peer-reviewed papers related to 2-Amino-N-(2-methylphenyl)propanamide hydrochloride in the sources I found .

properties

IUPAC Name

2-amino-N-(2-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7-5-3-4-6-9(7)12-10(13)8(2)11;/h3-6,8H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPLQUSKIPUVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-methylphenyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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